3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride
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Overview
Description
3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride is a chemical compound with the molecular formula C11H12Cl2N2O. It is known for its unique structure, which includes a quinoline backbone substituted with an aminoethyl group and a chlorine atom. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Chlorination: The quinoline derivative is chlorinated to introduce the chlorine atom at the 6-position.
Aminoethylation: The chlorinated quinoline is then reacted with an appropriate aminoethylating agent to introduce the 1-aminoethyl group at the 3-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled addition of reagents and precise temperature control.
Continuous Flow Reactors: Employed for large-scale production to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can modify the aminoethyl group.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinolinone derivatives with modified functional groups.
Reduction Products: Compounds with altered aminoethyl groups.
Substitution Products: Quinoline derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride involves its interaction with specific molecular targets. The compound is believed to:
Bind to Enzymes: Inhibit the activity of certain enzymes involved in disease pathways.
Modulate Receptors: Interact with cellular receptors to alter signaling pathways.
Affect Cellular Processes: Influence cellular processes such as apoptosis and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one
- 6-chloro-1H-quinolin-2-one
- 1-aminoethyl-quinoline derivatives
Uniqueness
3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of an aminoethyl group and a chlorine atom on the quinoline backbone makes it a valuable compound for various research applications.
Properties
CAS No. |
1887009-51-9 |
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Molecular Formula |
C11H12Cl2N2O |
Molecular Weight |
259.13 g/mol |
IUPAC Name |
3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C11H11ClN2O.ClH/c1-6(13)9-5-7-4-8(12)2-3-10(7)14-11(9)15;/h2-6H,13H2,1H3,(H,14,15);1H/t6-;/m1./s1 |
InChI Key |
BRWRYFMSCOCVEL-FYZOBXCZSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=CC(=C2)Cl)NC1=O)N.Cl |
Canonical SMILES |
CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)N.Cl |
Origin of Product |
United States |
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